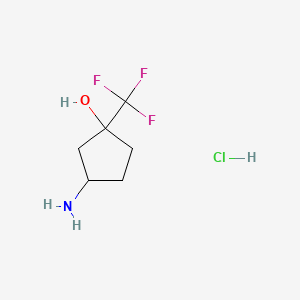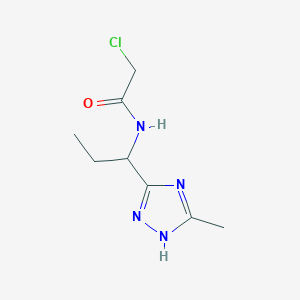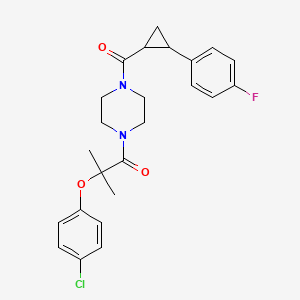
2-(4-Chlorophenoxy)-1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-methylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenoxy)-1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-methylpropan-1-one is a complex organic compound notable for its unique structural characteristics, including a blend of chlorinated and fluorinated aromatic systems coupled with a piperazine ring. These structural features lend this compound a suite of interesting chemical and biological properties, positioning it as a valuable subject in both industrial and academic research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-methylpropan-1-one typically begins with the chlorination of phenol to produce 4-chlorophenol. Subsequent etherification with 2-chloropropionic acid yields 2-(4-chlorophenoxy)-propionic acid. This intermediate undergoes cyclization and subsequent reactions to form the cyclopropane ring and integrate the piperazine moiety. Key steps involve using reagents such as sodium hydride, phosphorus oxychloride, and ethyl acetate under controlled conditions to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions such as temperature control, solvent selection, and reaction time is crucial. Utilizing continuous flow reactors can improve efficiency and scalability. The final purification often involves crystallization or chromatography to isolate the desired compound with high purity.
化学反应分析
Types of Reactions it Undergoes
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: Reductive conditions, such as hydrogenation using palladium on carbon, can reduce the compound, potentially affecting the aromatic rings and the cyclopropane moiety.
Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated aromatic rings, where halide atoms are replaced by nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Reagents like lithium aluminum hydride, sodium borohydride, and palladium catalysts are commonly used in the reduction reactions, while oxidizing agents like chromium trioxide and permanganates are used in oxidation reactions.
Major Products Formed
Reaction with oxidizing agents typically forms various carboxylic acids and ketones. Reductive conditions may yield simpler hydrocarbons and reduced aromatic systems. Substitution reactions generate a wide array of functionalized derivatives, depending on the nucleophile used.
科学研究应用
The compound finds extensive applications across various fields:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, particularly in designing drugs targeting specific receptors or enzymes.
Industry: Utilized in the manufacture of specialty chemicals and materials, owing to its stable yet reactive nature.
作用机制
The compound's mechanism of action is closely tied to its ability to interact with specific molecular targets such as G-protein-coupled receptors or enzyme active sites. It can modulate the activity of these proteins by either inhibiting or activating them, depending on its binding affinity and the structural conformation it adopts upon interaction.
相似化合物的比较
2-(4-Chlorophenoxy)-1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-methylpropan-1-one stands out due to its unique combination of functional groups, offering a distinct balance between hydrophobic and hydrophilic properties. Similar compounds might include:
2-(4-Bromophenoxy)-1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-methylpropan-1-one
2-(4-Methoxyphenoxy)-1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-methylpropan-1-one
2-(4-Fluorophenoxy)-1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-methylpropan-1-one
Each of these compounds shares the core structure but varies in its specific substituents, leading to differences in reactivity, biological activity, and industrial applications.
属性
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[2-(4-fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClFN2O3/c1-24(2,31-19-9-5-17(25)6-10-19)23(30)28-13-11-27(12-14-28)22(29)21-15-20(21)16-3-7-18(26)8-4-16/h3-10,20-21H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGFBXWBYAJSEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCN(CC1)C(=O)C2CC2C3=CC=C(C=C3)F)OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyridazine](/img/structure/B2542727.png)
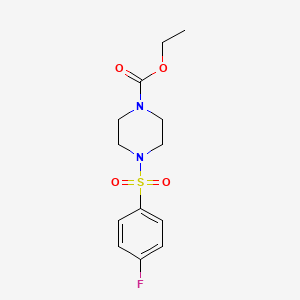
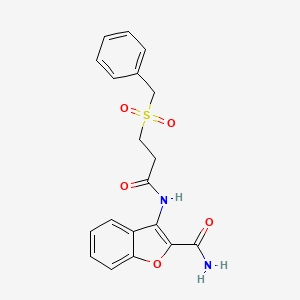
![N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N'-methylthiourea](/img/structure/B2542731.png)
![4-(4-Bromobenzenesulfonyl)-2-(furan-2-yl)-5-[(2-methylpropyl)sulfanyl]-1,3-oxazole](/img/structure/B2542733.png)

![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic Acid](/img/structure/B2542735.png)
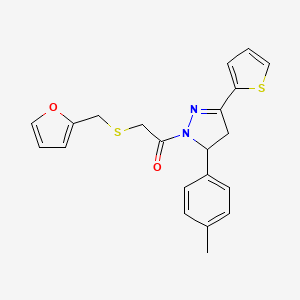
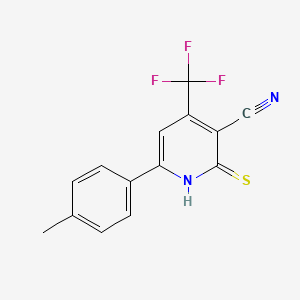
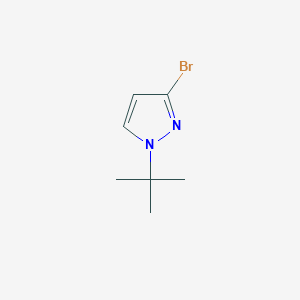
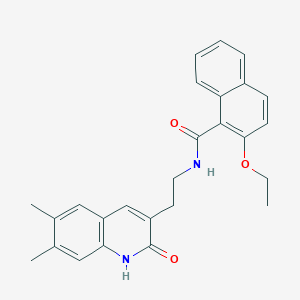
![3-Chloro-5-ethoxy-4-[(phenylsulfonyl)oxy]benzoic acid](/img/structure/B2542744.png)
